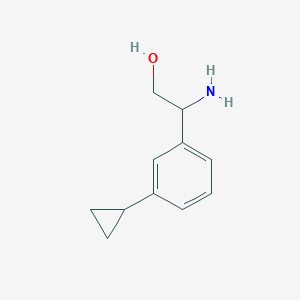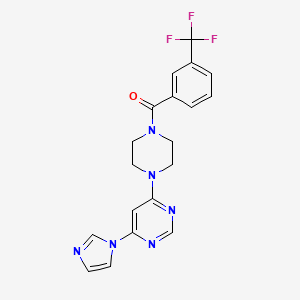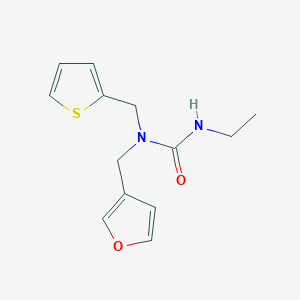
3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea, also known as EFU, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EFU is a urea derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Mechanism of Action
The exact mechanism of action of 3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea is not yet fully understood, but it is believed to involve inhibition of certain enzymes and receptors in the body. 3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea has been shown to bind to the active site of carbonic anhydrase, preventing it from carrying out its normal function. Other studies have suggested that 3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea may also interact with certain ion channels and transporters in the body.
Biochemical and Physiological Effects:
3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea has been shown to have a variety of biochemical and physiological effects, including inhibition of carbonic anhydrase activity, modulation of ion channel function, and inhibition of cancer cell growth. One study published in the journal Bioorganic & Medicinal Chemistry Letters found that 3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea was able to inhibit the growth of several different types of cancer cells in vitro, including breast, lung, and colon cancer cells.
Advantages and Limitations for Lab Experiments
3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea has a number of advantages for use in laboratory experiments, including its ability to inhibit specific enzymes and receptors in the body, its low toxicity, and its relatively simple synthesis method. However, there are also some limitations to its use, including its limited solubility in water and certain organic solvents, and the need for further study to fully understand its mechanism of action.
Future Directions
There are a number of potential future directions for research on 3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea, including further study of its mechanism of action, investigation of its potential use as an anticancer agent, and exploration of its potential applications in other scientific fields. Some researchers have also suggested that 3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea could be used as a tool for studying the function of certain proteins in the body, or as a starting point for the development of new drugs with similar structures and properties.
Synthesis Methods
3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea can be synthesized using a multi-step process involving the reaction of furan-3-carboxaldehyde with thiophene-2-carboxaldehyde to form a Schiff base, which is then reacted with ethyl carbamate to form the final product. This synthesis method has been described in detail in a number of scientific publications, including a study published in the Journal of Organic Chemistry.
Scientific Research Applications
3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One study published in the Journal of Medicinal Chemistry found that 3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea was a potent inhibitor of the enzyme carbonic anhydrase, which is involved in a number of physiological processes. Other studies have investigated the potential use of 3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea as an anticancer agent and as a tool for studying the function of certain proteins in the body.
properties
IUPAC Name |
3-ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c1-2-14-13(16)15(8-11-5-6-17-10-11)9-12-4-3-7-18-12/h3-7,10H,2,8-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKFJVBSVALINM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(CC1=COC=C1)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-1-(furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2925397.png)
![(2Z)-N-acetyl-6-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2925401.png)
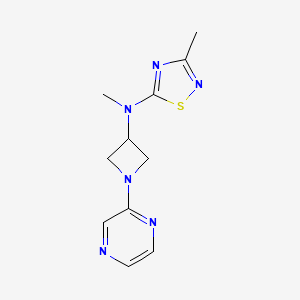
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2925403.png)

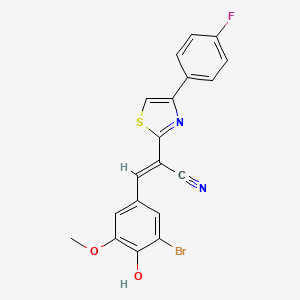
![3-(tert-butyl)-4-[(4-fluorophenyl)sulfonyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2925407.png)
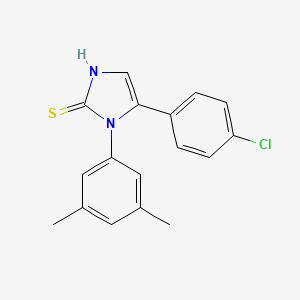
![5-Amino-1-benzyl-3-methyl-N-[4-(4-oxoazetidin-2-yl)oxyphenyl]pyrazole-4-carboxamide](/img/structure/B2925413.png)

